molecular formula C12H14O3 B8686127 Ethyl 4-Methoxyatropate

Ethyl 4-Methoxyatropate

Cat. No.: B8686127
M. Wt: 206.24 g/mol
InChI Key: WMICOYZMDBZOPG-UHFFFAOYSA-N
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Description

Ethyl 4-methoxyatropate (IUPAC name: benzeneacetic acid, 4-methoxy-α-methylene-, ethyl ester) is an α,β-unsaturated ester derivative featuring a 4-methoxyphenyl group conjugated with a methylene-acrylate moiety. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol (calculated from structural data). This compound is characterized by its planar aromatic system, ester functionality, and electron-donating methoxy substituent, which collectively influence its reactivity and applications in organic synthesis .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 2-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O3/c1-4-15-12(13)9(2)10-5-7-11(14-3)8-6-10/h5-8H,2,4H2,1,3H3

InChI Key

WMICOYZMDBZOPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-Methoxyatropate can be synthesized through several methods. One common approach involves the esterification of 4-methoxyphenylacrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of ethyl alpha-(4-methoxyphenyl)acrylate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Reaction Conditions

ParameterDetails
Reactants4-Methoxybenzoic acid, ethanol
CatalystSulfuric acid
SolventEthanol
TemperatureElevated (reflux)
YieldNot explicitly stated, but typical esterification yields range from 60–90% .

Hydrolysis and Saponification

Ethyl 4-Methoxyatropate undergoes acidic hydrolysis and base-promoted saponification , breaking the ester bond to regenerate the carboxylic acid and an alcohol.

Mechanism of Acid-Catalyzed Hydrolysis

  • Protonation : The carbonyl oxygen is protonated, increasing electrophilicity .

  • Nucleophilic Attack : Water attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer : A proton shifts to the leaving group (ethanol), enhancing its departure.

  • Leaving Group Removal : Ethanol is eliminated, regenerating the carbonyl group.

  • Deprotonation : The protonated carboxylic acid loses a proton to form the final product .

Saponification

In basic conditions, hydroxide ions attack the ester carbonyl, forming a carboxylate salt and ethanol. This reaction is irreversible due to deprotonation of the carboxylic acid, shifting the equilibrium toward products .

Trans-Esterification

This compound can undergo trans-esterification with other alcohols (e.g., methanol) in the presence of an acid catalyst. This reaction is reversible and often driven by using excess alcohol as a solvent .

Key Considerations

  • Equilibrium Control : The reaction requires excess alcohol to favor product formation .

  • Catalysts : Acidic conditions (e.g., sulfuric acid) or specialized catalysts like Otera’s reagent may be used .

Condensation Reactions

This compound may participate in condensation reactions with ketones or diones, as suggested by analogs in the literature. For example, similar esters have been condensed with cyclopentane diketones to form tricyclic compounds .

Example Reaction

ReactantsProducts
This compound + Dione (e.g., 2-methylcyclopentane-1,3-dione)Tricyclic compound

This reaction likely proceeds via nucleophilic attack of the ester’s carbonyl carbon by the dione’s enolate, followed by cyclization .

Other Reactions

  • Reduction : Grignard reagents or hydride donors (e.g., LiAlH₄) could reduce the ester to a primary alcohol, though this is less common for aromatic esters .

  • Aminolysis : Reaction with amines may form amides, though this is not explicitly reported for this compound.

Analytical Considerations

  • Stability : this compound is stable under dry conditions but susceptible to hydrolysis in aqueous environments .

  • Spectroscopy : IR and NMR data are critical for confirming ester functionality (e.g., carbonyl stretch ~1750 cm⁻¹ and ethyl group signals) .

Scientific Research Applications

Ethyl 4-Methoxyatropate has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties such as flexibility, clarity, and resistance to heat and aging.

    Biology: The compound can be used in the development of bioactive molecules and as a building block in the synthesis of pharmaceuticals.

    Industry: this compound is used in the production of coatings, adhesives, and other materials that require high-performance properties.

Mechanism of Action

The mechanism of action of ethyl alpha-(4-methoxyphenyl)acrylate involves its reactivity as an acrylate ester. The compound can undergo polymerization reactions to form long-chain polymers with desirable properties. The methoxy group on the phenyl ring can also participate in various chemical reactions, influencing the overall reactivity and properties of the compound .

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of ethyl alpha-(4-methoxyphenyl)acrylate depend on its specific application. In polymer chemistry, the compound acts as a monomer that can be polymerized to form various polymeric materials. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Key Structural Features :

  • Ethyl ester group (–COOEt) for hydrolytic stability and solubility modulation.
  • 4-Methoxy substitution (–OCH₃) enhancing resonance stabilization.
  • α-Methylene (–CH₂–) enabling Michael addition or Diels-Alder reactions.

Applications: Primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, its conjugated system serves as a scaffold for constructing bioactive molecules .

Comparison with Structurally Analogous Compounds

Ethyl 4-methoxyatropate belongs to a broader class of methoxy-substituted ethyl esters. Below is a comparative analysis with key analogs (Table 1), supported by structural, functional, and application-based data.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Applications
This compound C₁₂H₁₄O₃ 206.24 Ester, methoxy, α-methylene Electrophilic addition, cycloaddition Pharmaceutical intermediates
Ethyl 7-bromoheptanoate C₉H₁₅BrO₂ 241.12 Ester, bromoalkyl chain Nucleophilic substitution (SN2) Polymer crosslinking
Ethyl 4-methoxy-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate C₁₇H₁₆N₂O₃S 328.39 Ester, thienopyridine, pyrrole Heterocyclic aromatic substitution Kinase inhibitor research
Ethyl 4-methoxy-bicyclo[2.2.2]octane-1-carboxylate C₁₂H₁₈O₃ 210.27 Ester, bicyclic framework Strain-driven ring-opening reactions Material science (rigid monomers)

Stability and Commercial Availability

  • This compound faces discontinuation in commercial catalogs (e.g., CymitQuimica) , likely due to specialized demand. In contrast, analogs like the thieno-pyridine derivative remain available through multiple suppliers, reflecting broader industrial relevance .
  • The bromoheptanoate analog’s higher reactivity (due to Br) may limit shelf stability compared to methoxy-substituted esters, which benefit from resonance stabilization .

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